![molecular formula C19H20N4O3S2 B2835131 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 899975-94-1](/img/structure/B2835131.png)

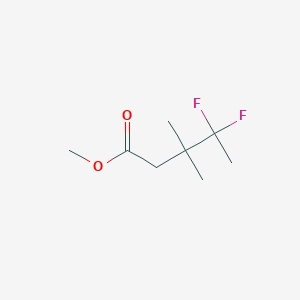

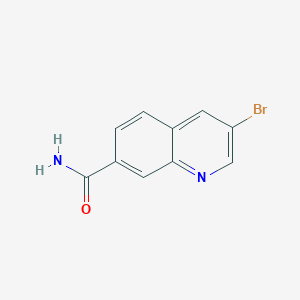

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

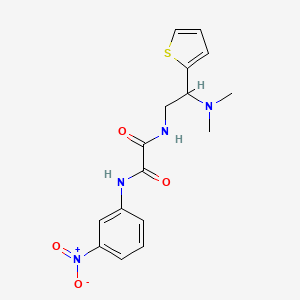

4-Hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides are a widely found structural motif for pharmaceutical applications . They have an additional unique exocyclic N–O bond that is not accessible by conventional synthetic routes .

Synthesis Analysis

A versatile electrosynthesis for 4-hydroxybenzo[e]-1,2,4-thiadiazine-1,1-dioxides starting from easily accessible nitrobenzene sulfonamides has been reported . The electro-synthetic protocol is demonstrated on more than 40 diverse examples in up to 97% yield .Molecular Structure Analysis

These compounds contain a unique exocyclic N–O bond .Chemical Reactions Analysis

The synthesis involves the selective reduction to hydroxylamines and acid-catalyzed cyclization as key steps .Aplicaciones Científicas De Investigación

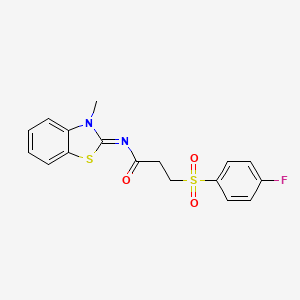

Synthesis and Biological Activity

- Synthesis and Potential Inhibitors : Derivatives similar to the compound have been synthesized and evaluated for their potential as inhibitors. For instance, derivatives have been explored for their inhibition capabilities against enzymes like 15-lipoxygenase, showcasing their potential in therapeutic applications (Asghari et al., 2016).

- Anticonvulsant Activity : Novel thiadiazoles, bearing resemblance in structure, have been synthesized and shown promising anticonvulsant activity. This highlights the therapeutic potential of such compounds in treating seizure disorders (Rajak et al., 2009).

- Antituberculosis and Cytotoxicity : Derivatives of 3-heteroarylthioquinoline, structurally related, were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, offering insights into developing new antituberculosis agents (Chitra et al., 2011).

Synthesis and Chemical Properties

- Microwave-mediated Synthesis : Studies have focused on the efficient synthesis of heterocyclic compounds, including those containing thiadiazole units, under microwave conditions, indicating a methodological interest in the rapid development of such compounds (Darweesh et al., 2016).

Antioxidant Agents

- Synthesis of Antioxidant Agents : Triazolothiadiazine derivatives have been synthesized and evaluated for their antioxidant properties, suggesting the utility of such compounds in combating oxidative stress (Kaushik et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c24-18(23-12-10-22(11-13-23)15-6-2-1-3-7-15)14-27-19-20-16-8-4-5-9-17(16)28(25,26)21-19/h1-9H,10-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJWRXBZOWOZFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride](/img/structure/B2835050.png)

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)